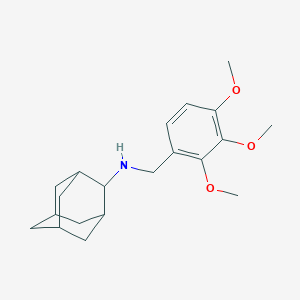
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, also known as ATRA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATRA is a derivative of the adamantylamine family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is not fully understood. However, it has been found to interact with various cellular targets, including ion channels, receptors, and enzymes. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and physiological effects:
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. In addition, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been found to modulate the immune system by promoting the differentiation of T-cells and B-cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has some limitations, including its low bioavailability and potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine.
Orientations Futures
There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. One potential area of research is the development of more potent and selective N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine analogs. Another area of research is the elucidation of the mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, which could lead to the development of new therapeutic targets. Additionally, the potential use of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine in combination with other drugs for the treatment of various diseases needs to be explored further.
Conclusion:
In conclusion, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a promising chemical compound that has potential therapeutic applications. Its diverse range of effects makes it a valuable tool for research in various fields. The synthesis of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a complex process that requires expertise in organic chemistry. The advantages and limitations of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine need to be taken into account when designing experiments. There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, which could lead to the development of new therapeutic targets and more effective treatments for various diseases.
Méthodes De Synthèse
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine can be synthesized through a multi-step process, which involves the reaction of 2,3,4-trimethoxybenzyl chloride with 2-adamantanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. The synthesis of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to modulate the immune system and improve cognitive function. Due to its diverse range of effects, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been studied in various fields of research, including neuroscience, immunology, oncology, and virology.
Propriétés
Nom du produit |
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine |
|---|---|
Formule moléculaire |
C20H29NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C20H29NO3/c1-22-17-5-4-14(19(23-2)20(17)24-3)11-21-18-15-7-12-6-13(9-15)10-16(18)8-12/h4-5,12-13,15-16,18,21H,6-11H2,1-3H3 |
Clé InChI |
XQBIHUBWXIBBRW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)

![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)